3-Bromo-7,8-dimethylquinolin-4(1H)-one
Description
Historical Context of Quinolin-4-one Derivatives in Organic Chemistry
The historical development of quinolin-4-one derivatives traces back to the late 19th century, when the first synthesis of quinolinones was accomplished. The journey began much earlier with the discovery of quinoline itself in 1834 by Friedlieb Ferdinand Runge, who isolated it from coal tar and initially called it "leukol" meaning "white oil" in Greek. This foundational discovery established quinoline as one of the earliest known nitrogen-containing heterocyclic compounds, setting the stage for decades of subsequent research and development.
The synthetic chemistry of quinolinones evolved through several landmark methodological developments. The Skraup synthesis, described in the late 19th century, enabled the laboratory-scale synthesis of quinoline for the first time through the thermal cyclization of aniline with acrolein in the presence of concentrated sulfuric acid. This method, while historically significant, required harsh conditions and provided the foundation for developing more refined synthetic approaches. The Friedlander synthetic approach, described in 1882, offered a more convenient procedure for preparing quinoline scaffolds through the condensation of 2-aminobenzaldehydes with ketones.
The 20th century witnessed remarkable progress in quinolinone chemistry, particularly with the development of the Gould-Jacobs method in 1939. This thermal cyclization method became instrumental in synthesizing the quinolin-4-one backbone and enabled the production of many commercially available drugs, including nalidixic acid, oxolinic acid, and norfloxacin. The method involves condensation of aniline with diethyl ethoxymethylidenedimalonate, followed by cyclization and subsequent hydrolysis and decarboxylation steps.
A significant breakthrough occurred in the late 1970s with the introduction of fluorine substitution into the quinolin-4-one skeleton, particularly at position 6. This modification led to the development of second-generation quinoline-4-ones, with norfloxacin being the first approved drug from this class, demonstrating enhanced antimicrobial activity against both Gram-negative and Gram-positive bacteria. The systematic exploration of various substitution patterns, including halogen and alkyl substituents, has continued to drive innovation in this field.
Structural Significance of Bromine and Methyl Substituents in Heterocyclic Systems
The incorporation of bromine and methyl substituents in quinolin-4-one systems creates profound electronic and steric effects that significantly influence the compound's chemical behavior. Bromine, as a halogen substituent, exhibits both electron-withdrawing inductive effects and electron-donating resonance effects, creating a complex electronic environment that modulates the reactivity of the quinolinone core. According to Hammett substituent constant data, bromine exhibits a meta substituent constant (σₘ) of 0.39 and a para substituent constant (σₚ) of 0.23, indicating its net electron-withdrawing character through inductive effects.
The electron-withdrawing nature of bromine significantly affects the electron density distribution within the quinolinone ring system. Studies on halogen bonding interactions have demonstrated that electron-withdrawing groups decrease the electron density on halogen atoms, making them better halogen bond donors. In the context of this compound, the bromine substituent at position 3 creates a region of decreased electron density that can participate in various intermolecular interactions and influence the compound's crystallization behavior and biological activity.
The methyl substituents at positions 7 and 8 introduce electron-donating effects that counterbalance the electron-withdrawing influence of the bromine atom. Methyl groups exhibit negative Hammett constants (σₘ = -0.07, σₚ = -0.17), confirming their electron-donating character. This electronic complementarity between the bromine and methyl substituents creates a unique electronic environment that fine-tunes the quinolinone's reactivity profile.
Table 1: Electronic Effects of Substituents in this compound
| Substituent | Position | Hammett σₘ | Hammett σₚ | Electronic Effect | Influence on Ring System |
|---|---|---|---|---|---|
| Bromine | 3 | +0.39 | +0.23 | Electron-withdrawing | Decreases electron density at adjacent positions |
| Methyl | 7 | -0.07 | -0.17 | Electron-donating | Increases electron density through hyperconjugation |
| Methyl | 8 | -0.07 | -0.17 | Electron-donating | Stabilizes quinolinone tautomer |
The steric effects of these substituents also play crucial roles in determining the compound's three-dimensional structure and reactivity. The methyl groups at positions 7 and 8 introduce modest steric hindrance that can influence the approach of reagents and the orientation of the molecule in crystal lattices. The bromine atom, being significantly larger than hydrogen, creates a substantial steric effect that can direct regioselectivity in subsequent chemical transformations.
Recent computational studies on substituent effects in heterocyclic systems have revealed that the positioning of substituents relative to nitrogen atoms profoundly influences their electronic properties. In five-membered nitrogen heterocycles, nitrogen atoms in ortho positions significantly boost electron-donation and weaken electron-withdrawal by induction, while resonance charge transfer from substituents to nitrogen atoms creates additional electronic effects. Although quinolin-4-ones represent six-membered systems fused to benzene rings, similar principles apply to the electronic modulation observed in these compounds.
Positional Isomerism in Brominated Quinolinones: Comparative Analysis
The study of positional isomerism in brominated quinolinones reveals significant structure-activity relationships and provides insights into the effects of bromine placement on molecular properties. Several brominated quinolinone isomers have been characterized, including this compound, 3-bromo-5,7-dimethylquinolin-4(1H)-one, and 7-bromo-2,8-dimethyl-4-hydroxyquinoline, each exhibiting distinct chemical and physical properties based on the position of the bromine substituent.
3-Bromo-5,7-dimethylquinolin-4(1H)-one, sharing the same molecular formula C₁₁H₁₀BrNO with this compound, demonstrates how methyl group positioning affects the overall molecular properties. The repositioning of one methyl group from position 8 to position 5 creates subtle but significant changes in electron density distribution and steric interactions. The 5,7-dimethyl substitution pattern places both methyl groups on the same benzene ring, potentially creating different electronic and steric environments compared to the 7,8-substitution pattern.
The 7-bromo-2,8-dimethyl-4-hydroxyquinoline represents another important positional isomer where the bromine atom occupies position 7 rather than position 3. This compound exhibits the molecular formula C₁₁H₁₀BrNO and demonstrates how bromine migration from the pyridine ring (position 3) to the benzene ring (position 7) fundamentally alters the electronic character of the molecule. The presence of additional methyl substitution at position 2 further distinguishes this isomer from the 3-bromo derivatives.
Table 2: Comparative Analysis of Brominated Quinolinone Positional Isomers
| Compound | Bromine Position | Methyl Positions | Molecular Formula | CAS Number | Structural Characteristics |
|---|---|---|---|---|---|
| This compound | 3 | 7, 8 | C₁₁H₁₀BrNO | 1204811-66-4 | Bromine on pyridine ring; adjacent methyl groups |
| 3-Bromo-5,7-dimethylquinolin-4(1H)-one | 3 | 5, 7 | C₁₁H₁₀BrNO | 1204812-06-5 | Bromine on pyridine ring; methyl groups on benzene ring |
| 7-Bromo-2,8-dimethyl-4-hydroxyquinoline | 7 | 2, 8 | C₁₁H₁₀BrNO | 1189106-80-6 | Bromine on benzene ring; methyl at heterocyclic position |
The electronic implications of these positional variations are substantial. When bromine occupies position 3, it directly influences the electron density of the carbonyl group at position 4 through both inductive and resonance effects. This positioning can enhance the electrophilic character of the carbonyl carbon, potentially affecting the compound's reactivity in nucleophilic addition reactions and its tautomeric equilibrium with the corresponding hydroxyquinoline form.
Conversely, when bromine is positioned at location 7, it primarily affects the benzene ring's electron density and may have less direct influence on the quinolinone carbonyl group. This positioning can alter the compound's aromatic substitution reactivity and its interaction with biological targets that recognize specific electronic distributions within the quinoline framework.
The methyl substitution patterns also contribute significantly to the isomeric differences. Adjacent methyl groups at positions 7 and 8 can exhibit cooperative electronic effects through hyperconjugation, while methyl groups at positions 5 and 7 may show reduced electronic coupling due to the intervening carbon atom. The presence of a methyl group at position 2 in 7-bromo-2,8-dimethyl-4-hydroxyquinoline introduces additional steric considerations near the nitrogen atom, potentially affecting the compound's basicity and coordination behavior.
Recent studies on substituent effects in nitrogen heterocycles have demonstrated that the relative positions of electron-donating and electron-withdrawing groups significantly influence cyclic electron delocalization patterns. In most heterocycles, electron-donating substituents tend to hinder cyclic delocalization, while electron-withdrawing groups can enhance it, leading to distinct aromatic character and reactivity profiles among the different positional isomers.
The synthetic accessibility of these isomers also varies considerably. The 3-bromo derivatives can often be prepared through electrophilic bromination of the corresponding quinolin-4-ones or through cyclization reactions involving pre-brominated precursors. The 7-bromo isomers may require different synthetic strategies, potentially involving bromination of the benzene ring followed by quinoline formation or regioselective bromination of pre-formed quinoline derivatives.
Properties
CAS No. |
1204811-66-4 |
|---|---|
Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.111 |
IUPAC Name |
3-bromo-7,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10BrNO/c1-6-3-4-8-10(7(6)2)13-5-9(12)11(8)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
PNUHUPZXVBPPDS-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=CN2)Br)C |
Synonyms |
3-Bromo-7,8-dimethyl-4-hydroxyquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
The following sections compare 3-Bromo-7,8-dimethylquinolin-4(1H)-one with structurally related quinolinone derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Substituent Variations in the Quinolinone Core
Table 1: Substituent Comparison of Key Quinolinone Derivatives
Key Observations :
- Bromine Position : Bromine at position 3 (target compound) vs. 6 or 8 in analogues (Table 1) alters electronic distribution. Bromine’s electron-withdrawing effect at position 3 may enhance electrophilic reactivity compared to position 6 or 8 .
- Saturation: Dihydroquinolinones (e.g., 6-Bromo-2,3-dihydroquinolin-4(1H)-one) exhibit reduced aromaticity, which may limit π-π stacking interactions critical for receptor binding compared to fully aromatic systems .
Receptor Modulation
- Compound 89: A 7,8-dimethylquinolin-4(1H)-one derivative with an aminomethyl substituent at position 2 acts as a potent P2Y2 allosteric agonist, inducing Ca²⁺ mobilization in astrocytoma cells and mitigating cardiac hypertrophy in cardiomyocytes . The absence of bromine in this compound suggests that receptor selectivity is driven by the aminomethyl group rather than halogenation.
Antimicrobial Activity
- 6-Bromo-1-((triazolyl)methyl)quinolin-2(1H)-one: Exhibits antibacterial activity against Staphylococcus aureus (MIC = 4 µg/mL), attributed to the triazolyl-benzimidazolyl substituent . The target compound’s bromine and methyl groups may enhance membrane permeability, but activity data are pending.
Key Observations :
- Halogen Effects: Dichloro analogues (e.g., 3-Bromo-7,8-dichloro-1H-quinolin-4-one) exhibit higher toxicity (GHS Category 6.1) compared to monobromo derivatives, likely due to increased electrophilicity .
- Solubility : Methyl groups in the target compound may improve solubility in organic solvents compared to dihydro or dichloro analogues .
Preparation Methods
Reaction Mechanism and Regioselectivity
The hypervalent iodine(III) reagent phenyliodine bis(trifluoroacetate) (PIFA) enables electrophilic bromination at the C3 position of 7,8-dimethylquinolin-4(1H)-one. This method leverages the ability of PIFA to generate a bromonium ion intermediate in situ when combined with potassium bromide (KBr) in methanol. The reaction proceeds via activation of the quinolinone’s enol tautomer, directing electrophilic attack to the electron-rich C3 position (Figure 1).
Regioselectivity is attributed to the inherent electronic bias of the quinolinone core, where the C3 position exhibits higher electron density due to conjugation with the carbonyl group.
Standard Procedure and Optimization
A typical protocol involves:
-
Dissolving 7,8-dimethylquinolin-4(1H)-one (0.2 mmol) and KBr (0.4 mmol) in methanol (2.0 mL).
-
Dropwise addition of PIFA (0.22 mmol) in methanol (1.0 mL) at room temperature.
-
Stirring for 2 hours, followed by concentration and purification via silica gel chromatography.
Key Parameters:
-
Solvent: Methanol enhances solubility of ionic intermediates.
-
Stoichiometry: A 1:2 ratio of substrate to KBr ensures excess bromide for bromonium ion formation.
-
Temperature: Room temperature minimizes side reactions like overbromination.
Yield: 58–96%, depending on substituent effects and purity of starting material.
N-Bromosuccinimide (NBS)-Based Radical Bromination
Radical Pathway and Selectivity
NBS, in the presence of a radical initiator like azobisisobutyronitrile (AIBN), facilitates bromination via a radical chain mechanism. This method is particularly effective for substrates resistant to electrophilic attack. The reaction proceeds through hydrogen abstraction at the C3 position, followed by bromine radical addition (Figure 2).
Experimental Protocol
A representative synthesis involves:
-
Refluxing 7,8-dimethylquinolin-4(1H)-one (1.0 equiv) with NBS (1.1 equiv) in acetic acid (10 mL) at 80°C for 4 hours.
-
Quenching with aqueous sodium thiosulfate to remove excess bromine.
-
Extraction with dichloromethane and purification via recrystallization.
Key Parameters:
-
Solvent: Acetic acid stabilizes radical intermediates.
-
Temperature: Elevated temperatures (80°C) accelerate radical initiation.
-
Catalyst: AIBN (0.1 equiv) enhances radical generation.
Yield: 65–78%, with minor formation of dibrominated byproducts.
Comparative Analysis of Methods
The table below contrasts the two methods across critical metrics:
Challenges and Optimization Strategies
Byproduct Formation in NBS Reactions
Dibromination at adjacent positions (e.g., C3 and C5) is a common issue in radical bromination. This is mitigated by:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Bromo-7,8-dimethylquinolin-4(1H)-one, and how can side products be minimized?
- Methodological Answer : A common approach involves cyclization of substituted aniline derivatives using polyphosphoric acid or similar catalysts. For example, bromination of precursor quinolinones (e.g., 7,8-dimethylquinolin-4(1H)-one) with reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce the bromine atom. Optimizing reaction time and temperature (e.g., reflux in DMF for 6–8 hours) minimizes side products like di-brominated analogs . Purity is confirmed via HPLC (>98%) and NMR to identify residual solvents or intermediates .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or ORTEP-3 provides definitive structural validation . Complementary techniques include H/C NMR to confirm substituent positions (e.g., methyl groups at C7/C8 and bromine at C3) and high-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., [M+H] ion matching CHBrNO) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for brominated quinolinones be resolved?
- Methodological Answer : Discrepancies in bond angles or torsional strains (e.g., bromine-induced steric effects) are analyzed using SHELX refinement tools. For example, SHELXL’s restraints for disordered atoms or twinned crystals improve model accuracy. Cross-validation with spectroscopic data (e.g., NMR coupling constants) resolves ambiguities .
Q. What strategies optimize the bioactivity of this compound derivatives against drug-resistant bacterial strains?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with halogens (Br, Cl, F) at C3 and methyl groups at C7/C7. For instance, bromine’s lipophilicity enhances membrane penetration, while methyl groups stabilize hydrophobic interactions with bacterial targets. In vitro assays (MIC ≤ 2 µg/mL against S. aureus) guide iterative modifications .
Q. How do substituents influence the compound’s stability under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. Bromine’s electron-withdrawing effect increases susceptibility to hydrolysis, mitigated by formulating with cyclodextrins or PEG-based matrices. LC-MS identifies degradation products (e.g., debrominated quinolinones) .
Data Analysis & Experimental Design
Q. How should researchers address inconsistent biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity) or impurities. Standardize protocols using reference compounds (e.g., ciprofloxacin for antimicrobial assays) and validate purity via HPLC (>99%). Meta-analysis of IC values (e.g., 0.5–5 µM range for anticancer activity) identifies outliers .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity indices (e.g., Fukui values) to identify reactive sites. For example, C3 bromine shows higher (0.45) than C4 ketone (0.12), aligning with experimental SNAr reactivity. MD simulations model solvation effects in polar aprotic solvents .
Characterization & Applications
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer : GC-MS detects volatile byproducts (e.g., residual DMF), while LC-UV/HRMS identifies non-volatile impurities (e.g., dimerized quinolinones). Limit of detection (LOD) ≤ 0.1% ensures compliance with ICH guidelines .
Q. How is the compound’s mechanism of action studied in enzyme inhibition assays?
- Methodological Answer : Fluorescence polarization assays measure binding affinity to target enzymes (e.g., topoisomerase II). Competitive inhibition constants () are derived from Lineweaver-Burk plots. Molecular docking (AutoDock Vina) validates interactions with active-site residues (e.g., π-π stacking with Tyr-122) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 60–75% (optimized bromination) | |
| Purity (HPLC) | >98% | |
| Anticancer IC | 1.2 µM (MCF-7 cells) | |
| Thermal Stability (TGA) | Decomposition at 220°C | |
| LogP (Calculated) | 2.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
